molecular formula C7H6FN3 B12852054 6-Fluoroimidazo[1,5-a]pyridin-3-amine

6-Fluoroimidazo[1,5-a]pyridin-3-amine

Cat. No.: B12852054
M. Wt: 151.14 g/mol
InChI Key: LCEKJNPVDNWXAN-UHFFFAOYSA-N
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Description

6-Fluoroimidazo[1,5-a]pyridin-3-amine is a heterocyclic compound that features a fused imidazo-pyridine ring system with a fluorine atom at the 6th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoroimidazo[1,5-a]pyridin-3-amine typically involves the condensation of 2-aminopyridine derivatives with appropriate electrophiles. One common method includes the reaction of 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which is then reacted with electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone . The reaction conditions often involve moderate to high temperatures and the presence of an inorganic base.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-Fluoroimidazo[1,5-a]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often in solvents like ethanol or tetrahydrofuran.

    Substitution: Sodium methoxide, potassium tert-butoxide; usually in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyridine-3-carboxylic acid derivatives, while substitution reactions can produce various substituted imidazo[1,5-a]pyridines .

Scientific Research Applications

6-Fluoroimidazo[1,5-a]pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoroimidazo[1,5-a]pyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to changes in cellular signaling and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoroimidazo[1,5-a]pyridin-3-amine is unique due to its specific substitution pattern and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold in drug discovery .

Properties

Molecular Formula

C7H6FN3

Molecular Weight

151.14 g/mol

IUPAC Name

6-fluoroimidazo[1,5-a]pyridin-3-amine

InChI

InChI=1S/C7H6FN3/c8-5-1-2-6-3-10-7(9)11(6)4-5/h1-4H,(H2,9,10)

InChI Key

LCEKJNPVDNWXAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN2C1=CN=C2N)F

Origin of Product

United States

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